WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. Histone acetyltransferases (HATs) are enzymes that play a crucial role in gene regulation by adding acetyl groups to histone proteins. This acetylation process modifies chromatin structure and influences gene expression. WM-1119 exhibits significant anti-cancer properties by inducing senescence in tumor cells.
The synthesis of WM-1119 involves several key steps that optimize its bioavailability and selectivity towards KAT6A. While specific synthetic routes are not detailed in the available literature, the compound was derived from a series of acylsulfonamide analogs that were screened for their inhibitory activity against KAT6A. The optimization process included modifications to enhance solubility and binding affinity .
The synthesis typically involves:
Technical details regarding reaction conditions, yields, and purification methods remain proprietary or unpublished in the provided sources.
The molecular structure of WM-1119 has been elucidated through crystallographic studies, revealing that it binds within the acetyl coenzyme A binding pocket of KAT6A. The structural data indicate that the compound features a benzofuran core with distinct fluorinated substituents that contribute to its binding affinity .
Key structural characteristics include:
WM-1119 primarily functions through competitive inhibition of KAT6A's enzymatic activity. The compound's mechanism involves binding to the acetyl coenzyme A site, thereby preventing substrate access and subsequent acetylation reactions.
Key reactions include:
The mechanism of action for WM-1119 centers on its ability to inhibit KAT6A activity, which is crucial for maintaining leukemic stem cell properties. By inhibiting this enzyme, WM-1119 triggers differentiation pathways while reducing stemness characteristics in AML cells.
Key processes involved include:
WM-1119 exhibits several notable physical and chemical properties:
These properties are essential for its application as a therapeutic agent.
WM-1119 has significant potential applications in scientific research and therapeutic development:
WM-1119 emerged from a rigorous medicinal chemistry campaign aimed at targeting lysine acetyltransferases (KATs), specifically KAT6A (MOZ/MYST3) and its paralog KAT6B (MORF). Discovered alongside the analog WM-8014, WM-1119 was optimized for enhanced bioavailability and potency. Biochemical characterization revealed WM-1119 as a reversible, competitive inhibitor of acetyl-coenzyme A (acetyl-CoA), binding the acetyl-CoA pocket of KAT6A with a dissociation constant (Kd) of 2 nM. It exhibits exceptional selectivity, showing 1,100-fold and 250-fold greater affinity for KAT6A over related MYST family members KAT5 (TIP60) and KAT7 (HBO1), respectively [1] [2] [7].
In cellular assays, WM-1119 induced G1 cell cycle arrest and senescence in murine embryonic fibroblasts (MEFs) and human lymphoma cells (EMRK1184) at a half-maximal inhibitory concentration (IC50) of 0.25 µM. This activity was mechanistically linked to the upregulation of the CDKN2A locus (encoding p16INK4A and p19ARF) and CDKN1A (p21), without inducing DNA damage [1] [5]. In vivo, WM-1119 significantly reduced tumor burden and splenomegaly in mouse lymphoma models administered intraperitoneally at 50 mg/kg, confirming its therapeutic potential [1] [7].
Table 1: Biochemical and Cellular Profiling of WM-1119
Property | Value | Assay System |
---|---|---|
KAT6A Kd | 2 nM | Cell-free binding |
KAT6A IC50 | 0.25 µM | EMRK1184 lymphoma cells |
Selectivity vs. KAT5 | 1,100-fold | Enzymatic assay |
Selectivity vs. KAT7 | 250-fold | Enzymatic assay |
Cellular Senescence | Induced at 1 µM | MEFs |
Off-target activity (159 targets) | None detected at 1–10 µM | Broad panel screening |
The MYST family of KATs (KAT5–KAT8) regulates chromatin dynamics via histone H3 and H4 acetylation. KAT6A and KAT6B belong to this family and function as large, multidomain enzymes. Structurally, they feature:
KAT6A assembles into tetrameric complexes with scaffolding proteins (e.g., BRPF1) and regulatory subunits (ING5, MEAF6). This complex acetylates histone H3 at lysine 23 (H3K23ac), a mark associated with active enhancers and promoters. Unlike KAT5 (which targets H4K16) or KAT8 (which targets H4K16), KAT6A/B primarily modulates H3K23ac, influencing transcriptional programs critical for stem cell maintenance and differentiation [8] [10].
WM-1119 exploits the acetyl-CoA binding pocket within the MYST domain. Co-crystallography studies (PDB: 6CT2) confirm its binding mode as a competitive inhibitor, forming hydrogen bonds with key residues (e.g., Q654, G657) and displacing the cofactor [7].
Table 2: Structural and Functional Features of MYST KATs Targeted by WM-1119
Feature | KAT6A | KAT6B | KAT5/7 |
---|---|---|---|
Primary substrate | H3K23ac | H3K23ac | H4K16ac (KAT5), H3K14ac (KAT7) |
Complex partners | BRPF1, ING5, MEAF6 | BRPF1/2/3 | Different complexes |
Catalytic domain | MYST domain | MYST domain | MYST domain |
WM-1119 inhibition | Kd = 2 nM | Similar affinity | Kd = 2.2 µM (KAT5), 0.5 µM (KAT7) |
Oncological Indications
KAT6A is a validated oncology target due to its roles in:
WM-1119 efficacy extends to in vivo models:
Non-Oncological Indications
Emerging evidence implicates KAT6A in cellular senescence and aging:
Table 3: Therapeutic Evidence for WM-1119 Across Disease Models
Disease Context | Model System | Key Outcome | Mechanistic Insight |
---|---|---|---|
KAT6A-rearranged AML | Human cell lines | Abolished proliferation & clonogenicity | Loss of fusion binding at stemness genes |
ER+/HER2− breast cancer | Patient-derived xenografts | Tumor growth inhibition | ERα downregulation |
NUP98-rearranged AML | Mouse xenografts | Reduced leukemic burden & synergy with Menin inhibitors | Disrupted HOXA/MEIS1 expression |
Hepatocellular carcinoma | Sorafenib-resistant cells | Suppressed proliferation | YAP pathway modulation |
Emerging Directions
Phase I trials for WM-1119 analogs in solid tumors (NCT04606446) are ongoing. Preclinical data support expansion to:
Chemical Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7